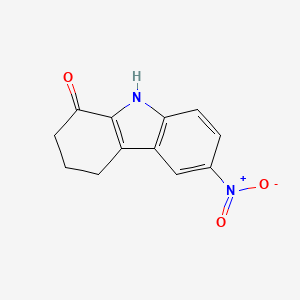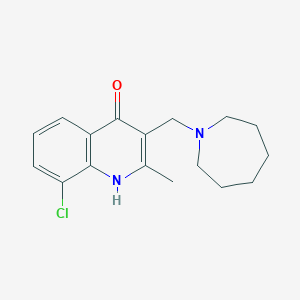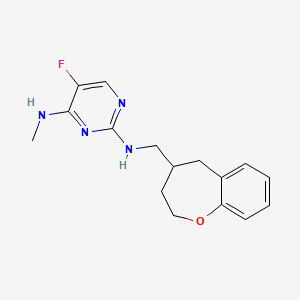
N-cyclohexyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological and chemical properties, making them the focus of extensive research in medicinal chemistry and materials science. The specific compound , "N-cyclohexyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide," is structurally related to pyrazole-carboxamide derivatives, which have been explored for their potential pharmacological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. Specific routes may vary depending on the functional groups present in the desired compound. For example, the synthesis of similar compounds involves condensation reactions under controlled conditions to ensure the proper attachment of the cyclohexyl, morpholinylcarbonyl, and pyrazole moieties (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the target compound, can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the geometry of its functional groups. For instance, crystallography studies have shown that pyrazole rings can adopt various conformations depending on substituent effects (Lu et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives are known for their reactivity towards electrophilic substitution, nucleophilic addition, and complexation with metals. The presence of a morpholinylcarbonyl group in the compound could influence its reactivity by stabilizing certain intermediates or facilitating reactions with specific reagents. Studies on related compounds have explored their ability to form complexes with metals, which could be relevant for catalysis or material science applications (Ozer et al., 2009).
properties
IUPAC Name |
N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOCKULYGVFHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=CC(=N2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)

![5-{[(4-methylphenyl)amino]methylene}dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5648680.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5648692.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
![(3R*,4S*)-1-[3-(allyloxy)benzoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5648703.png)


![1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide](/img/structure/B5648734.png)

![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)
